An In-Depth Technical Guide to the Synthesis of rac 5-Keto Fluvastatin
An In-Depth Technical Guide to the Synthesis of rac 5-Keto Fluvastatin
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for rac 5-Keto Fluvastatin, a key intermediate and known impurity in the manufacturing of the cholesterol-lowering drug, Fluvastatin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactions, mechanistic underpinnings, and experimental protocols. The synthesis is presented with a focus on the causal relationships behind procedural choices, aiming to equip the reader with a robust understanding of this synthetic route. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.
Introduction: The Significance of rac 5-Keto Fluvastatin
rac 5-Keto Fluvastatin, chemically known as (E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid, is a crucial molecule in the landscape of statin synthesis.[1][2] It is recognized as Fluvastatin EP Impurity D, highlighting its importance in the quality control and manufacturing of Fluvastatin.[1][3][4][5] Understanding its synthesis is not only critical for impurity profiling and control but also provides valuable insights into the broader chemistry of statin side-chain construction.
This guide will delineate a convergent and logical synthetic pathway to rac 5-Keto Fluvastatin, commencing from readily available starting materials and proceeding through key transformations, including indole synthesis, Vilsmeier-Haack formylation, and a pivotal Aldol condensation.
Retrosynthetic Analysis and Strategic Overview
The synthesis of rac 5-Keto Fluvastatin can be logically dissected into two primary fragments: the indole core and the heptenoic acid side-chain. A convergent approach is often favored in industrial settings for its efficiency. The key bond formation that unites these fragments is typically achieved through an Aldol-type condensation.
Our synthetic strategy will therefore focus on:
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Part A: Synthesis of the Indole Aldehyde Core: The construction of the functionalized indole ring system, culminating in the key aldehyde intermediate.
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Part B: Side-Chain Elaboration via Aldol Condensation: The formation of the β-hydroxy keto-ester side chain through a carefully controlled Aldol reaction.
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Part C: Final Hydrolysis: The conversion of the ester intermediate to the target carboxylic acid, rac 5-Keto Fluvastatin.
The Synthetic Pathway: A Detailed Exploration
Part A: Synthesis of the Indole Aldehyde Core
The synthesis of the crucial intermediate, (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein, begins with the construction of the indole nucleus.
Step 1: Fischer Indole Synthesis
A classic and efficient method for the synthesis of the indole core is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. In this case, 4-fluorophenylhydrazine is reacted with isopropyl methyl ketone. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement (the Fischer rearrangement) to form the indole ring.
Step 2: Vilsmeier-Haack Formylation
With the indole core established, the next key transformation is the introduction of the propenal side chain. This is achieved via a Vilsmeier-Haack reaction. The indole is treated with a Vilsmeier reagent, which can be generated in situ from phosphorus oxychloride and a substituted formamide like N-methyl-N-phenyl-3-aminoacrolein. This electrophilic aromatic substitution reaction introduces the formyl group at the C2 position of the indole ring, yielding the key aldehyde intermediate, (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein.
Part B: Side-Chain Elaboration via Aldol Condensation
The heart of the synthesis lies in the stereoselective construction of the side chain. This is accomplished through a base-mediated Aldol condensation.
The reaction involves the generation of a dianion from tert-butyl acetoacetate. The use of two strong bases, such as sodium hydride (NaH) followed by n-butyllithium (n-BuLi), is crucial. Sodium hydride, a non-nucleophilic base, first deprotonates the active methylene group of the tert-butyl acetoacetate. The subsequent addition of n-butyllithium, a stronger base, deprotonates the terminal methyl group, generating the dianion.
This powerful nucleophile then attacks the electrophilic carbonyl carbon of the indole aldehyde synthesized in Part A. The choice of a tert-butyl ester is strategic, as the bulky tert-butyl group can influence the stereochemical outcome of the reaction and is readily cleaved in the final step. The reaction is performed at low temperatures to control the reactivity and minimize side reactions. This condensation yields the tert-butyl ester of rac 5-Keto Fluvastatin.
Part C: Final Hydrolysis
The final step in the synthesis is the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Given the potential for side reactions under harsh basic conditions, a mild acidic hydrolysis is often preferred for cleaving tert-butyl esters. Treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) at room temperature effectively removes the tert-butyl group to yield the final product, rac 5-Keto Fluvastatin.
Visualization of the Synthetic Pathway
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic pathway to rac 5-Keto Fluvastatin.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of rac 5-Keto Fluvastatin.
Part A: Synthesis of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein
This procedure is adapted from established methods for indole synthesis and formylation.
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Fischer Indole Synthesis:
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To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add isopropyl methyl ketone (1.1 eq).
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-(4-fluorophenyl)-1-isopropyl-1H-indole.
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Vilsmeier-Haack Reaction:
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In a flask under an inert atmosphere (e.g., nitrogen), cool a solution of N-methyl-N-phenyl-3-aminoacrolein (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) to 0 °C.
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Slowly add phosphorus oxychloride (POCl3, 1.2 eq) and stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
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Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to yield (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein.
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Part B: Synthesis of tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate
This protocol is based on the procedure described in patent CN104250222A.[6]
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Dianion Formation:
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To a dry, nitrogen-purged reactor, add anhydrous 2-methyltetrahydrofuran and cool to 0 °C.
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Add 60% sodium hydride (1.0 eq) in portions.
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Slowly add tert-butyl acetoacetate (1.0 eq) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes.
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Add a solution of n-butyllithium (1.6 M in hexanes, 1.0 eq) dropwise, keeping the temperature below 5 °C. Continue stirring for 1 hour.
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Aldol Condensation:
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Slowly add a solution of (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein (0.9 eq) in 2-methyltetrahydrofuran to the dianion solution at -10 °C.
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Maintain the reaction at -10 °C for 2 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and separate the layers.
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Extract the aqueous layer with 2-methyltetrahydrofuran.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Part C: Synthesis of rac 5-Keto Fluvastatin
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Hydrolysis of the tert-Butyl Ester:
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Dissolve the purified tert-butyl ester from Part B in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA, 5-10 eq) at room temperature.
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Stir the reaction mixture for 2-4 hours, or until TLC analysis shows complete conversion.
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Remove the solvent and excess TFA under reduced pressure.
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The crude product can be purified by recrystallization or preparative HPLC to yield rac 5-Keto Fluvastatin.
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Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | C₁₇H₁₆FN | 269.32 | Indole core intermediate |
| (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein | C₂₀H₁₈FNO | 307.36 | Key aldehyde for condensation |
| tert-Butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate | C₂₈H₃₂FNO₄ | 465.56 | Keto-ester intermediate[7] |
| rac 5-Keto Fluvastatin | C₂₄H₂₄FNO₄ | 409.45 | Final Product [1] |
Discussion and Mechanistic Insights
The synthesis of rac 5-Keto Fluvastatin is a testament to the power of classic organic reactions applied to the construction of complex pharmaceutical intermediates. The Fischer indole synthesis provides a reliable entry to the core heterocyclic structure. The subsequent Vilsmeier-Haack reaction is a highly effective method for C-C bond formation and introduction of the aldehyde functionality.
The cornerstone of this synthesis is the Aldol condensation. The use of a dianion of tert-butyl acetoacetate is a sophisticated strategy that allows for regioselective attack from the terminal methyl group's enolate. This level of control is essential for building the desired carbon skeleton of the side chain. The low reaction temperature is critical to prevent side reactions, such as self-condensation of the acetoacetate or undesired Michael additions.
The final hydrolysis of the tert-butyl ester is a standard deprotection step. The choice of acidic conditions with TFA is common for tert-butyl esters due to the stability of the resulting tert-butyl cation, which allows the reaction to proceed under mild conditions.
Conclusion
This technical guide has provided a detailed and scientifically grounded pathway for the synthesis of rac 5-Keto Fluvastatin. By understanding the rationale behind each synthetic step and the critical experimental parameters, researchers and drug development professionals can effectively produce and control this important intermediate and impurity. The provided experimental protocols offer a practical starting point for laboratory synthesis, and the mechanistic insights serve to deepen the understanding of the underlying chemical principles.
References
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Veeprho. Fluvastatin EP Impurity D (Na Salt). Available from: [Link]
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Axios Research. Fluvastatin EP Impurity D. Available from: [Link]
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Allmpus. fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. Available from: [Link]
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Artis Standards. 5 Oxo Fluvastatin. Available from: [Link]
- Google Patents. CN104250222A - Improvement method of preparation technology of tert-butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl)-3-oxo-5-hydroxy-6-heptenoate. Available from: https://patents.google.
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Veeprho. Fluvastatin Sodium EP Impurity D. Available from: [Link]
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